3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a pyrrole ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Used as a thiophile in glycosylation reactions.
Uniqueness
3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C23H21F3N2O4 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)-1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C23H21F3N2O4/c1-32-17-10-6-15(7-11-17)20-12-8-16(9-13-22(30)31)28(20)14-21(29)27-19-5-3-2-4-18(19)23(24,25)26/h2-8,10-12H,9,13-14H2,1H3,(H,27,29)(H,30,31) |
InChI Key |
LGLOQVVYCULSJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=CC=C3C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
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